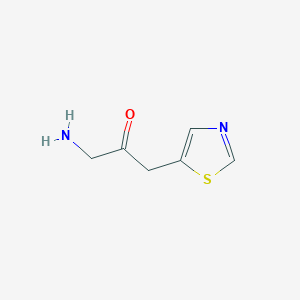
5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile oxide with a pyrrolidine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
科学的研究の応用
5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: In OLEDs and OPVs, the compound functions as a charge transport material, facilitating the movement of electrons or holes.
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Contains a methyl group instead of a propyl group, leading to different physical and chemical properties.
Uniqueness
5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the propyl group, which can influence its lipophilicity, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
5-propyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-2-3-8-11-9(12-13-8)7-4-5-10-6-7/h7,10H,2-6H2,1H3 |
InChIキー |
VCSHDKSXQADDBK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NO1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
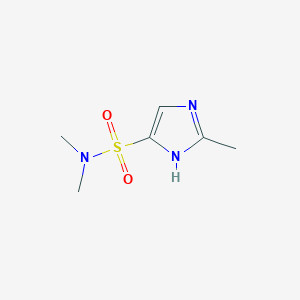
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)
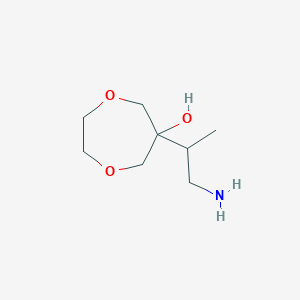
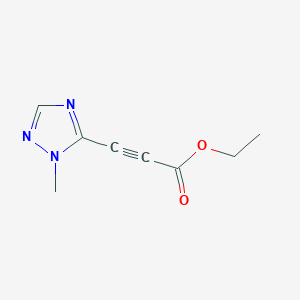
![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160959.png)
![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)
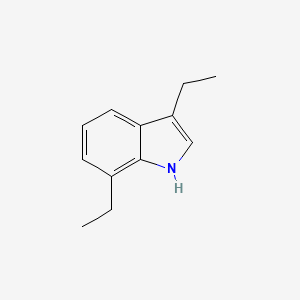
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)


